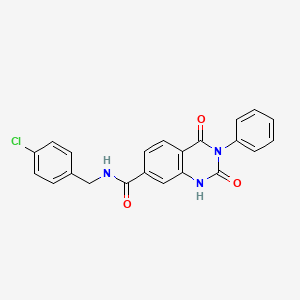
N-(4-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include reactions with different reagents, under different conditions, and the products formed in these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties.Applications De Recherche Scientifique
Antimicrobial Activities
N-(4-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its derivatives have been studied extensively for their antimicrobial properties. Compounds synthesized from this class have shown promising activity against various microbial strains. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that some compounds exhibited good activity compared to standard drugs (Patel & Shaikh, 2011). Similarly, Desai et al. (2011) developed a series of quinazolinone and 4-thiazolidinone derivatives and screened them for antibacterial and antifungal activities, demonstrating significant antimicrobial potential (Desai, Dodiya, & Shihora, 2011).
Synthetic Applications
The compound has also been used in various synthetic applications to create new chemical entities. Srivastava et al. (1987) demonstrated synthetic applications of chloroformylquinoline, a related compound, providing novel and facile syntheses of various heterocyclic compounds (Srivastava, Neelima, & Bhaduri, 1987). Chau et al. (1982) synthesized substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, demonstrating alternative synthetic routes and expanding the chemical versatility of this class of compounds (Chau, Saegusa, & Iwakura, 1982).
Antitumor and Cytotoxic Activities
In the realm of cancer research, various derivatives of N-(4-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and evaluated for their potential antitumor and cytotoxic activities. For example, Al-Romaizan, Ahmed, and Elfeky (2019) designed, synthesized, and biologically evaluated triazolyl- and triazinyl-quinazolinediones, some of which showed significant potency against human cell lines, indicating their potential as antitumor agents (Al-Romaizan, Ahmed, & Elfeky, 2019). Additionally, Stevens et al. (1984) explored antitumor imidazotetrazines, providing insights into the synthesis and chemistry of novel broad-spectrum antitumor agents (Stevens et al., 1984).
Neuropharmacological Potential
Research has also delved into the neuropharmacological applications of this compound. Carling et al. (1992) studied 2-carboxytetrahydroquinolines, derivatives related to kynurenic acid, for their antagonist activity at the glycine site on the NMDA receptor, a key target in neuropharmacology (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It could involve both laboratory tests and computational predictions.
Orientations Futures
This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure, and other research questions that could be addressed.
I hope this helps! If you have any specific questions about these topics, feel free to ask!
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-16-9-6-14(7-10-16)13-24-20(27)15-8-11-18-19(12-15)25-22(29)26(21(18)28)17-4-2-1-3-5-17/h1-12H,13H2,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBHWXCNEBWYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)
![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2751125.png)
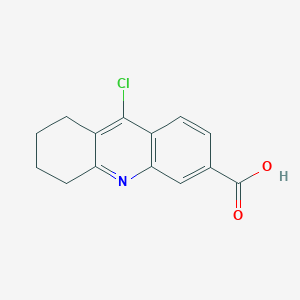
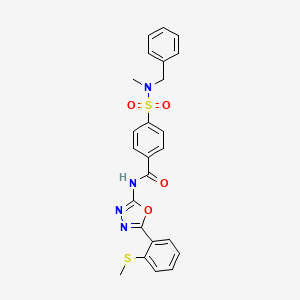
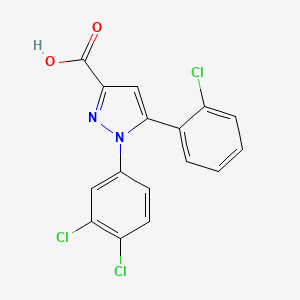

![2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2751133.png)
![N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2751134.png)
![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2751135.png)
![4-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-fluorobenzamide](/img/structure/B2751138.png)
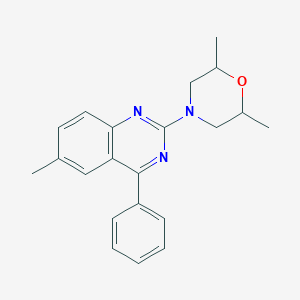
![6-{2-[(6-Chloropyridin-3-yl)oxy]-1-hydroxyethylidene}-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B2751142.png)
![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2751143.png)